3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c10-4-1-7(15)14-5-2-8(16,3-6-14)9(11,12)13/h16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQKBBVZIZLOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Chloro Group Introduction
- The chloro group at the 3-position of the propanone side chain is introduced by reacting appropriate precursors bearing leaving groups (e.g., tosylates or mesylates) with chloride ions under controlled temperature and solvent conditions.
- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (CH2Cl2).
- Reaction temperatures are maintained between ambient and reflux conditions to maximize substitution efficiency while minimizing side reactions.
Hydroxy Group Installation by Reduction
- The hydroxy group at the 4-position of the piperidine ring is introduced by reduction of a corresponding ketone or aldehyde precursor.
- Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), depending on the sensitivity of other functional groups.
- Hydrogenation using Pd/C catalysts under atmospheric pressure is also employed to reduce intermediates selectively.
- The reaction is typically carried out in ethanol or ethyl acetate solvents at room temperature to reflux.
Trifluoromethyl Group Incorporation
- The trifluoromethyl group is introduced via halogenation or trifluoromethylation of the piperidine ring.
- Reagents such as trifluoromethyl iodide (CF3I) or Ruppert–Prakash reagent (TMSCF3) can be used under catalysis with copper or other transition metals.
- Reaction conditions involve inert atmospheres (argon or nitrogen) and temperatures ranging from 0°C to room temperature to avoid decomposition.
Representative Synthetic Example
A patent document describes a method where a piperidin-4-ol derivative is reacted with a 3-chloro-2-hydroxy-propyl intermediate under reflux in ethanol, followed by purification and conversion to the hydrochloride salt to afford the target compound with moderate yield (~58%).
| Step | Reactants/Intermediates | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-hydroxy-piperidine derivative + 3-chloro-2-hydroxy-propyl compound | Reflux in ethanol, atmospheric pressure | Formation of substituted piperidin-4-ol intermediate |
| 2 | Intermediate + ethanolic HCl | Room temperature | Formation of hydrochloride salt |
| 3 | Purification via silica gel chromatography | Ethyl acetate/methanol mixture | Isolation of pure compound |
Reaction Analysis and Optimization
- The use of ethanolic HCl in the final step facilitates salt formation, enhancing compound stability and crystallinity.
- Chromatographic purification ensures removal of side products such as unreacted starting materials and regioisomers.
- Reaction yields typically range from 50% to 75%, depending on scale and purity requirements.
- The presence of the trifluoromethyl group enhances the compound’s chemical stability but requires careful control of reaction parameters to avoid decomposition.
Comparative Table of Preparation Methods
| Preparation Aspect | Method Details | Advantages | Limitations |
|---|---|---|---|
| Chloro group introduction | Nucleophilic substitution with chloride ions | High selectivity, mild conditions | Requires good leaving group |
| Hydroxy group installation | Reduction with LiAlH4 or catalytic hydrogenation | Efficient, high yield | Sensitive to other reducible groups |
| Trifluoromethyl group addition | Halogenation/trifluoromethylation with CF3 reagents | Enhances lipophilicity and stability | Requires inert atmosphere, costly reagents |
| Purification | Silica gel chromatography with ethyl acetate/methanol | High purity product | Time-consuming, solvent intensive |
Summary of Key Research Findings
- The synthetic routes rely heavily on well-established organic transformations such as nucleophilic substitution and reduction.
- The trifluoromethyl group’s introduction is critical for the compound’s unique properties and requires specialized reagents.
- Salt formation (hydrochloride) is a common final step to improve compound handling and stability.
- Reported yields and purities are sufficient for both laboratory-scale synthesis and potential industrial production.
- Reaction conditions must be optimized to balance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the chloro group to form a corresponding amine.
Substitution: Replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 3-Chloro-1-(4-oxo-4-(trifluoromethyl)piperidin-1-yl)propan-1-one.
Reduction: Formation of 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for pharmaceuticals and other chemical products.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.
Medicine: 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one is being investigated for its therapeutic properties. It has shown promise in preclinical studies for treating various conditions, including inflammation and pain.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
3-Chloro-1-(piperidin-1-yl)propan-1-one
- Structure : Lacks the 4-hydroxy-4-(trifluoromethyl)piperidine substituent.
- Reactivity : Exhibits reduced reactivity compared to 2-chloro analogs due to the longer distance between the chlorine atom and the amide group, complicating nucleophilic substitution reactions .
- Applications : Serves as an intermediate in heterocyclic synthesis but is less versatile in medicinal chemistry due to simpler substituents .
3-Chloro-1-(4-methylphenyl)propan-1-one
- Structure : Contains a 4-methylphenyl group instead of the piperidine ring.
- Synthetic Role: Key precursor in the synthesis of cathinone derivatives (e.g., mexedrone). Incomplete conversion during synthesis can yield chlorinated byproducts like α-chloromethylmephedrone, highlighting its reactivity in alkylation reactions .
- Regulatory Status : Falls under controlled substance legislation in some regions due to its use in psychoactive drug synthesis, unlike the target compound, which lacks documented regulatory restrictions .
3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one
- Structure : Replaces the hydroxyl and trifluoromethyl groups with a thiomorpholine moiety.
3-Chloro-1-(10H-phenothiazine-10-yl)propan-1-one
- Structure: Features a phenothiazine ring system, known for its electron-rich aromatic system.
Electronic and Functional Group Comparisons
Biological Activity
3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one (CAS Number: 1878874-68-0) is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a piperidine derivative. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is C9H13ClF3NO2, with a molecular weight of 259.65 g/mol. The compound's structure is significant for its biological activity, particularly the presence of the trifluoromethyl group, which can enhance lipophilicity and biological potency.
| Property | Value |
|---|---|
| Molecular Formula | C9H13ClF3NO2 |
| Molecular Weight | 259.65 g/mol |
| CAS Number | 1878874-68-0 |
Antimicrobial Activity
Research indicates that derivatives of piperidine, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Mycobacterium species. In vitro studies have reported minimum inhibitory concentrations (MICs) in the range of 0.05–1 µg/mL against Mycobacterium avium and Mycobacterium xenopi .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In a study focusing on glioma cells, it was found that compounds with similar structural features could induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and mitochondrial dysfunction . Additionally, the trifluoromethyl group has been linked to enhanced activity against cancer cells due to increased metabolic stability and bioavailability.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with key cellular pathways involved in apoptosis and autophagy. For example, the compound could influence the Beclin-1 pathway, which is critical for autophagic processes .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various piperidine derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited potent activity against Mycobacterium abscessus, with an observed MIC of 0.125 µg/mL. The selectivity index was calculated to be greater than 1910, indicating low cytotoxicity to human cells while effectively targeting bacterial pathogens .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using glioma cell lines treated with various concentrations of the compound. Results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (≥10 µM). The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
